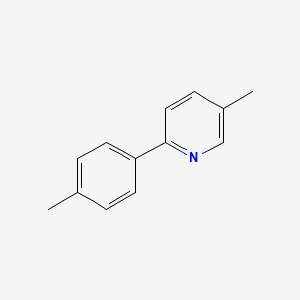

5-Methyl-2-(p-tolyl)pyridine

説明

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are of significant interest in various scientific fields due to their diverse applications. researchgate.net

Heterocyclic aromatic compounds are cyclic molecules that are aromatic and contain at least one atom other than carbon within their ring structure. jove.comlibretexts.org These heteroatoms are typically nitrogen, oxygen, or sulfur. libretexts.orgfiveable.me These compounds are fundamental in organic chemistry and play crucial roles in biology, medicine, and materials science. fiveable.me They can be classified based on the size of the ring, with five- and six-membered rings being common. jove.com

Examples of five-membered heterocyclic aromatic compounds include pyrrole, furan, and thiophene, which contain nitrogen, oxygen, and sulfur, respectively. jove.com Pyridine is a well-known example of a six-membered heterocyclic aromatic compound, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. fiveable.mewikipedia.org This substitution of a carbon atom with a heteroatom imparts distinct chemical and physical properties to the molecule.

The aromaticity of these compounds is a key feature, meaning they have a planar ring with a continuous system of delocalized pi electrons. libretexts.org This aromatic nature confers stability and specific reactivity patterns. ontosight.ai For a molecule to be aromatic, it must be cyclic, planar, and possess a specific number of pi electrons, as described by Hückel's rule (4n+2 pi electrons). libretexts.org

The pyridine ring is a fundamental structural motif in a vast number of compounds with significant applications in medicinal chemistry, materials science, and catalysis. ontosight.airesearchgate.net It is a six-membered heteroaromatic ring that is a key component of various natural products like vitamins and alkaloids. researchgate.net The presence of the nitrogen atom in the pyridine ring imparts unique properties, such as basicity and specific reactivity patterns, making it a versatile building block in organic synthesis. fiveable.mewordpress.com

Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai In fact, the pyridine scaffold is present in over 7,000 existing drug molecules. rsc.org The incorporation of a pyridine nucleus is a common strategy in drug discovery to enhance the therapeutic properties of molecules. ajrconline.org

Beyond pharmaceuticals, pyridine derivatives are utilized in materials science for their optical and electrical properties, finding use in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai They also serve as ligands in metal complexes, which are employed as catalysts in a variety of chemical reactions. ontosight.airesearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is a key aspect of its catalytic activity. wordpress.com

Historical Perspective of 5-Methyl-2-(p-tolyl)pyridine Research

The initial isolation of pyridine from coal tar in the 19th century marked a significant milestone in organic chemistry. Subsequently, research into pyridine and its derivatives has expanded significantly. While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, its research is embedded within the broader exploration of pyridine derivatives. The synthesis and study of such compounds have been driven by their potential applications in various fields. For instance, the development of N-F fluorinating agents has a historical context that includes various pyridine derivatives. beilstein-journals.org The synthesis of related structures, such as those involving a p-tolyl group, has been a subject of research, for example, in the context of pyrazole (B372694) compounds. mdpi.com

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential applications in diverse areas such as pharmaceuticals, materials science, and catalysis. ontosight.ai

The key objectives of research on this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives. smolecule.com This includes exploring various synthetic methodologies like transition metal-catalyzed cross-coupling reactions and characterizing the resulting compounds using techniques such as NMR and mass spectrometry. acs.org

Exploring Biological Activity: Investigating the potential of this compound and its derivatives as therapeutic agents. ontosight.ai Given that pyridine derivatives exhibit a wide range of biological activities, research aims to identify and optimize compounds with potential anti-inflammatory, antibacterial, or anticancer properties. ontosight.ai

Applications in Materials Science: Evaluating the optical and electrical properties of this compound-based materials for their potential use in electronic devices like OLEDs and solar cells. ontosight.ai

Catalysis: Studying the ability of this compound to act as a ligand in metal complexes for catalytic applications in various chemical transformations. ontosight.airesearchgate.net

Current State of Research and Emerging Trends for this compound

Current research on this compound and related pyridine derivatives is focused on several key areas. A significant trend is the development of novel synthetic methods to create a diverse range of substituted pyridines with tailored properties. jchemrev.com This includes the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity. smolecule.com

There is a growing interest in the application of pyridine derivatives in the development of advanced materials. ontosight.ai For example, research is exploring their use as fluorescent probes and in the creation of polymers with specific thermal and dielectric properties. smolecule.comresearchgate.net

In the field of medicinal chemistry, the focus is on designing and synthesizing novel pyridine-based compounds with enhanced biological activity and reduced side effects. This involves understanding the structure-activity relationships to guide the design of more potent therapeutic agents. The sheer volume of publications on pyridine-containing compounds indicates the continued importance of this area of research. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBRNAVGPWOGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005726 | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-71-4 | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(p-tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Methyl 2 P Tolyl Pyridine

Established Synthetic Routes to 5-Methyl-2-(p-tolyl)pyridine

The synthesis of this compound can be achieved through various established routes, ranging from historical, name-brand reactions to contemporary, high-efficiency processes. These methods offer pathways to not only the target compound but also its structural analogs, which are of significant interest in medicinal chemistry and materials science. ontosight.ai

Classical Pyridine (B92270) Synthesis Approaches

Classical methods for pyridine synthesis have long been the foundation for creating this class of heterocycles and involve condensation and cyclization reactions. numberanalytics.com One of the most prominent is the Hantzsch pyridine synthesis , a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. smolecule.comwikipedia.org In the context of this compound, the Hantzsch approach would theoretically utilize p-tolualdehyde, acetoacetate (B1235776) derivatives, and ammonia. smolecule.com The initial product is a dihydropyridine, which then requires an oxidation step to form the aromatic pyridine ring. wikipedia.org

Another foundational method is the Chichibabin pyridine synthesis , which typically involves the condensation of aldehydes and ammonia to form the pyridine ring. numberanalytics.com Historically, such condensation reactions, often performed at high temperatures, could produce simple alkylated pyridines. For example, heating acetone (B3395972) with ammonia can yield 2,4,6-trimethylpyridine. youtube.com

Furthermore, the general strategy of cyclocondensation of 1,5-dicarbonyl compounds with ammonia provides a direct route to the pyridine skeleton. youtube.com The olefin cross-metathesis reaction can be employed to efficiently generate the α,β-unsaturated 1,5-dicarbonyl precursors, which are then cyclized to form pyridines with diverse substitution patterns. organic-chemistry.org

Modern Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for pyridine synthesis, largely driven by the versatility of transition metal catalysis and advanced cycloaddition and cyclocondensation reactions.

Transition metal-catalyzed reactions are central to modern organic synthesis, providing highly selective and efficient routes to complex molecules like this compound. smolecule.com

A notable modern approach for the synthesis of 2-arylpyridines involves a copper-catalyzed aerobic reaction. organic-chemistry.orgnih.gov This method provides direct access to 2-arylpyridines by reacting acetophenones with 1,3-diaminopropane (B46017) in an oxygen atmosphere. organic-chemistry.orgacs.orgresearchgate.net The reaction is valued for its use of readily available starting materials and an environmentally benign oxidant. organic-chemistry.org

Research has shown that the reaction conditions can be optimized for higher yields. For instance, initial experiments using Cu(OTf)₂ in ethanol (B145695) at 80°C yielded 2-phenylpyridine (B120327), but the addition of an acid, particularly p-toluenesulfonic acid (TsOH·H₂O), significantly improved the product yield. acs.orgresearchgate.net The choice of solvent and temperature also plays a crucial role, with hexanol at 110°C providing better results in some cases. organic-chemistry.org This methodology demonstrates good tolerance for various functional groups, although strong electron-withdrawing groups on the acetophenone (B1666503) can negatively affect the reaction. organic-chemistry.org

Table 1: Optimization of Copper-Catalyzed Aerobic Synthesis of 2-Phenylpyridine Data derived from an initial study on the synthesis of 2-phenylpyridine from acetophenone and 1,3-diaminopropane. acs.org

| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu(OTf)₂ | None | Ethanol | 80 | 72 | 22 |

| 2 | Cu(OTf)₂ | Benzoic Acid | Ethanol | 80 | 72 | 51 |

| 3 | Cu(OTf)₂ | Acetic Acid | Ethanol | 80 | 72 | 45 |

| 4 | Cu(OTf)₂ | TfOH | Ethanol | 80 | 72 | 42 |

| 5 | Cu(OTf)₂ | TsOH·H₂O | Ethanol | 80 | 72 | 60 |

| 6 | Cu(OTf)₂ | TsOH·H₂O | Hexanol | 110 | 24 | 64 |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming the C-C bond between the pyridine ring and the p-tolyl group. smolecule.com The Suzuki-Miyaura cross-coupling reaction is a predominant method, typically involving the coupling of a 2-halopyridine derivative with a p-tolylboronic acid or its ester. smolecule.com

Direct C-H arylation of the pyridine core is another significant advancement. oup.comoup.com Research has demonstrated a palladium-catalyzed C-H arylation of pyridines with aryl triflates that occurs with high regioselectivity at the C3 position. oup.comoup.comresearchgate.net This method expands the range of accessible arylating agents beyond the more common aryl halides. oup.com The reaction is tolerant of various functional groups on both the pyridine and the aryl triflate. oup.comresearchgate.net

Furthermore, palladium catalysis can be used for the direct C-H arylation of pyridine N-oxides, which can then be deoxygenated to the corresponding pyridine. rsc.org Intramolecular palladium-catalyzed C-H arylation has also been developed for the synthesis of complex fused heteroaromatic compounds containing a pyridine ring. nih.gov

Table 2: Examples of Palladium-Catalyzed C3-Arylation of Pyridines with Aryl Triflates Selected examples from a study on Pd-catalyzed C-H arylation. oup.com

| Pyridine Substrate | Aryl Triflate | Product | Yield (%) |

| Pyridine | 4-Tolyl triflate | 3-(p-Tolyl)pyridine | 65 |

| 4-Picoline | 4-Tolyl triflate | 3-(p-Tolyl)-4-methylpyridine | 72 |

| 4-Methoxypyridine | 4-Tolyl triflate | 3-(p-Tolyl)-4-methoxypyridine | 55 |

| Pyridine | 4-Methoxyphenyl triflate | 3-(4-Methoxyphenyl)pyridine | 68 |

Cycloaddition and cyclocondensation reactions offer atom-economical and efficient routes for constructing the pyridine ring system from simpler precursors.

The transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a highly effective method for the de novo synthesis of pyridines. magtech.com.cnnih.gov This reaction can be catalyzed by a variety of transition metals, including cobalt, rhodium, and ruthenium, and allows for the construction of highly substituted pyridines in a single step. magtech.com.cnnih.govresearchgate.net

Another important cycloaddition strategy is the Boger pyridine synthesis , which is a form of inverse-electron demand Diels-Alder reaction. wikipedia.org It involves the reaction of an electron-deficient 1,2,4-triazine (B1199460) with an electron-rich enamine to form the pyridine nucleus after the extrusion of a nitrogen molecule. wikipedia.org This method is particularly useful for accessing pyridines that are difficult to synthesize via other routes. wikipedia.org

In the realm of cyclocondensation, the Bohlmann-Rahtz pyridine synthesis is a one-pot, three-component process that combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This method provides excellent control over regiochemistry and produces polysubstituted pyridines in good yields. core.ac.uk Similarly, the Kröhnke pyridine synthesis utilizes pyridinium (B92312) salts derived from bromomethyl ketones. ijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced by-product formation compared to conventional heating methods. smolecule.comias.ac.in This technology is particularly effective in the synthesis of heterocyclic compounds like pyridine derivatives.

Research into the synthesis of related structures has demonstrated the utility of microwave irradiation. For instance, a microwave-assisted, one-pot, four-component condensation reaction has been developed for creating polysubstituted annulated pyridines. smolecule.com Similarly, the synthesis of 2,4,6-triarylpyridines and other complex pyridine derivatives has been successfully achieved under solvent-free microwave conditions. ias.ac.inijpsonline.com

A notable example directly relevant to a derivative of the target compound is the microwave-assisted synthesis of 7-Methyl-2-(p-tolyl)pyrido[2,3-b]indolizine. mdpi.com This reaction proceeds through the interaction of an N-(cyanomethyl)-2-alkylpyridinium salt with an enaminone in the presence of a base, showcasing a domino sequence of cycloisomerization and cyclocondensation. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Benzoyl-4,6-diphenylpyridine | Cyclic sulfamidate imine, β,γ-unsaturated α-keto carbonyl | Microwave, 70°C, 30-40 min | N/A | ijpsonline.com |

| 7-Methyl-2-(p-tolyl)pyrido[2,3-b]indolizine | N-(cyanomethyl)-4-methylpyridinium salt, (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Microwave, Sodium Acetate | 21% | mdpi.com |

Annulation-Type Reactions, including Hantzsch-type Annulation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. The Hantzsch pyridine synthesis is a classic and versatile multi-component annulation reaction. smolecule.comresearchgate.net In its traditional form, it involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source to produce a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. smolecule.com For the specific synthesis of this compound, a Hantzsch approach would theoretically involve p-tolualdehyde, an appropriate β-ketoester, and ammonia, followed by an oxidation step. smolecule.com

Modern variations of the Hantzsch synthesis have expanded its scope and efficiency. Researchers have developed methods using catalysts like p-toluenesulfonic acid under solvent-free conditions, which are environmentally benign and can be completed in minutes. researchgate.net Other innovative approaches have replaced the traditional aldehyde component with other C-1 sources. For example, a three-component synthesis utilizes 1,3-dicarbonyl compounds, an ammonium salt, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as the solvent, oxidant, and the source for the C-4 carbon of the pyridine ring. rsc.orgscispace.com Another Hantzsch-type strategy employs rongalite as the C1 unit for assembling the pyridine ring at the C-4 position. mdpi.comresearchgate.net

Table 2: Hantzsch-Type Annulation Strategies for Pyridine Synthesis

| Method | Key Reagents | C-4 Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Classical Hantzsch | Aldehyde, β-dicarbonyl compound, Ammonia | Aldehyde | Two-step process (condensation then oxidation) | smolecule.commdpi.com |

| DMSO-based | 1,3-dicarbonyl compound, Ammonium salt, DMSO | DMSO | One-pot, transition-metal-free | rsc.orgscispace.com |

| Rongalite-based | β-enamine carbonyl, Rongalite | Rongalite | Oxidative coupling for tetrasubstituted pyridines | mdpi.comresearchgate.net |

Electrochemical Induced Transformations

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents or metal catalysts by using electrical current to drive reactions. bohrium.comresearchgate.net The application of electrochemistry to the synthesis of pyridine derivatives is an area of growing interest.

While the direct cathodic reduction of neutral pyridine rings can be challenging due to their negative electrode potentials, they can be activated by conversion into cationic salts, making them effective radical acceptors. rsc.org Research has demonstrated the electrosynthesis of complex heterocyclic systems, such as the one-pot, three-component condensation to form tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives. bohrium.com Another approach involves the electrochemical-induced transformation of aryl aldehydes, malononitrile, and 6-aminouracil (B15529) to yield pyrido[2,3-d]pyrimidine (B1209978) structures. ijpsonline.com

Computational and experimental studies on pyridine derivatives reveal that they can undergo a two-electron-one-proton dismutation process within the pH window of water. mdpi.com This electrochemical behavior is crucial for designing new synthetic pathways. For instance, an electrochemical dehydrogenative method has been developed that directly inserts ammonia into alkenes to construct aromatic N-heterocycles with high atom economy. researchgate.net

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent parts: the electron-rich pyridine ring, the activating methyl group at the 5-position, and the p-tolyl group at the 2-position. ontosight.ai This structure allows for a variety of functionalization reactions, including substitutions on the pyridine core and modifications of the appended aromatic group. ontosight.ai

Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to several types of substitution reactions. The nitrogen atom's lone pair can be targeted by electrophiles, and the ring itself can undergo nucleophilic or, under specific conditions, electrophilic attack. smolecule.com

C-H Functionalization: Direct C-H functionalization provides an atom-economical route to substituted pyridines. nih.gov While some intermolecular alkylations are attenuated in 2,5-disubstituted pyridines, intramolecular cyclizations of alkenes tethered at the 5-position have been achieved via rhodium-catalyzed C-H activation. nih.gov A notable method for late-stage functionalization of multisubstituted pyridines occurs at the position alpha to the nitrogen (the C-6 position in this case). nih.gov This two-step process involves a selective C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allowing for the introduction of a diverse array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.gov

Electrophilic Substitution: The presence of two electron-donating groups (methyl and tolyl) can facilitate electrophilic aromatic substitution on the pyridine ring, although the inherent electron-deficient nature of the pyridine ring makes such reactions less favorable than on benzene (B151609). smolecule.com

Nucleophilic Substitution: The nitrogen atom in the pyridine ring can be attacked by nucleophiles, leading to various derivatives. smolecule.com Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds and are a convenient approach to synthesizing 2,5-disubstituted pyridines. smolecule.comacs.org

Modifications of the p-Tolyl Group

The p-tolyl substituent offers a secondary site for chemical modification, distinct from the pyridine core. Standard aromatic chemistry can be applied to this group, although the reactivity is influenced by the attached pyridine ring.

A prime example of such a modification is the conversion of the methyl group on a related terpyridine structure, 4′-(p-tolyl)-2,2′:6′,2″-terpyridine, into a carboxylic acid and then an amino acid. mdpi.com This demonstrates that the benzylic position of the tolyl group is reactive and can be functionalized to introduce new chemical handles. General reactions applicable to alkylbenzenes, such as benzylic oxidation, could potentially convert the methyl group into an alcohol, aldehyde, or carboxylic acid. ambeed.com Furthermore, the tolyl ring itself could undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation), with the methyl group directing incoming electrophiles to the positions ortho to it (and meta to the pyridine ring).

Oxidation and Reduction Reactions of Pyridine Derivatives

The pyridine nucleus can undergo both oxidation and reduction, leading to synthetically valuable products.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. nih.govresearchgate.net This transformation can be achieved using various oxidizing agents, including dimethyldioxirane, which quantitatively converts 2-substituted pyridines to their N-oxides. researchgate.net The formation of pyridine-N-oxides is significant as it alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. rsc.org Catalytic, enantioselective N-oxidation methods have also been developed, providing access to chiral pyridine frameworks. nih.govchemrxiv.org

Reduction: The pyridine ring can be partially or fully reduced. Catalytic hydrogenation is a common method to convert pyridines into the corresponding saturated piperidine (B6355638) rings. sci-hub.sersc.org For instance, using a rhodium oxide (Rh₂O₃) catalyst under mild conditions allows for the hydrogenation of various functionalized and multi-substituted pyridines, typically yielding the cis-disubstituted piperidine as the major product. rsc.org Alternatively, a cascade reaction involving hydroboration followed by hydrogenation, catalyzed by B(C₆F₅)₃, is also an effective method for reducing substituted pyridines. sci-hub.sedicp.ac.cn Milder, metal-free methods using reagents like amine borane (B79455) can selectively reduce N-activated pyridines to their corresponding 1,2- or 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| N-Oxidation | Dimethyldioxirane | Pyridine-N-oxide | Quantitative, sole product | researchgate.net |

| Hydrogenation | Rh₂O₃, H₂ | Piperidine | Mild conditions, high cis selectivity for substituted pyridines | rsc.org |

| Hydroboration/Hydrogenation | B(C₆F₅)₃, HBpin, H₂ | Piperidine | Cascade reduction | sci-hub.sedicp.ac.cn |

An in-depth analysis of the synthetic methodologies and reaction pathways for this compound reveals a variety of strategies for its formation and subsequent modification. These approaches are critical for accessing this specific pyridine derivative and for generating structurally diverse analogues for various scientific applications.

4 Derivatization Strategies for Structural Diversity

The structural framework of this compound offers several avenues for derivatization, enabling the generation of a diverse library of related compounds. These modifications are crucial for fine-tuning the molecule's chemical and physical properties for applications in fields such as pharmaceuticals, materials science, and organic synthesis. smolecule.comontosight.ai Derivatization can be broadly categorized into reactions involving the pyridine ring, the p-tolyl group, and the methyl substituent.

Understanding the chemical reactivity of this compound is fundamental to designing synthetic routes for its derivatives. ontosight.ai The aromatic pyridine ring imparts stability and specific reactivity patterns, allowing for reactions such as electrophilic substitution or modifications to the attached functional groups. ontosight.ai

Table 1: Overview of Derivatization Strategies

| Reaction Type | Reactant(s) | Product Type | Potential Application |

|---|---|---|---|

| Condensation | Aldehydes or Ketones | Imines or Enamines | Organic Synthesis Intermediates |

| Coordination | Nickel, Copper, Cobalt Salts | Metal Complexes | Catalysis, Material Science |

| Substitution | Halogenating agents, etc. | Halogenated Pyridine Derivatives | Synthetic Building Blocks |

| Oxidation | Oxidizing Agents | Pyridine N-oxides, Carboxylic Acids | Pharmaceutical Intermediates |

Detailed Research Findings on Derivatization:

Formation of Metal Complexes: this compound can act as a ligand in coordination chemistry. It has been utilized in the synthesis of chloro complexes of nickel, copper, and cobalt, demonstrating its ability to coordinate with metal centers. smolecule.com This property is significant for the development of new catalysts and materials with specific electronic or magnetic properties. ontosight.ai

Synthesis of Complex Pyridine Structures: The compound serves as a key intermediate in the synthesis of more elaborate molecules. For instance, it has been used in a multicomponent Chichibabin pyridine synthesis reaction to produce pyrene-conjugated 2,6-di-ortho-tolylpyridine and 2,6-di-para-tolylpyridine structural isomers, which have applications as fluorescent probes. smolecule.com

Reactions at the Pyridine Ring: The pyridine ring can undergo various substitution reactions. ontosight.ai While specific examples for this compound are not extensively detailed in the provided results, general knowledge of pyridine chemistry suggests that reactions such as halogenation, nitration, and sulfonation could be employed to introduce new functional groups, thereby increasing structural diversity.

Condensation Reactions: The molecule can react with aldehydes or ketones to form imines or enamines. smolecule.com These products are valuable intermediates in organic synthesis, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Derivatization for Biological Evaluation: Pyridine derivatives are known to possess a wide spectrum of biological activities. ontosight.ai By modifying the structure of this compound, researchers can create analogues to be screened for potential pharmaceutical applications, including as anti-inflammatory, antibacterial, or anticancer agents. ontosight.ai For example, the synthesis of spiro[indole-3,4'-pyridine] derivatives, some of which incorporate a p-tolylamino moiety, has been explored for their potential as herbicide safeners and for their antibacterial and antioxidant properties. mdpi.com

The ability to strategically derivatize this compound is a key factor in its utility as a versatile building block in chemistry. The creation of structurally diverse libraries from this parent compound opens up possibilities for discovering new molecules with tailored functions.

Advanced Applications of 5 Methyl 2 P Tolyl Pyridine in Diverse Research Fields

Pharmaceutical and Medicinal Chemistry Applications

The structural features of 5-Methyl-2-(p-tolyl)pyridine, specifically its substituted pyridine (B92270) ring, make it a valuable component in the synthesis of more complex molecules with potential therapeutic value. ontosight.ai While direct therapeutic applications of the compound itself are not extensively documented, its role as a synthetic intermediate is noteworthy. Furthermore, the broader class of pyridine derivatives, to which it belongs, exhibits a vast range of biological activities that are under active investigation. mdpi.com

Role as an Intermediate in Drug Synthesis

This compound serves as a crucial building block in organic synthesis. smolecule.com Its chemical structure can be strategically modified to create more complex derivatives with potential for drug development. ontosight.ai The synthesis of analogs often involves reactions like methylation or the formation of the pyridine ring through catalytic processes or cyclization reactions. smolecule.com Research has identified it as an intermediate in the synthesis of various organic compounds, which could include fine chemicals for the pharmaceutical industry. smolecule.com For example, a related compound, 5-Methyl-1-p-tolyl-2-(1H)-pyridone, has been synthesized from p-iodotoluene and 5-methyl-2-(1H)-pyridone, highlighting the synthetic pathways available for creating such derivatives. google.com

Biological Activity of Pyridine Derivatives

The pyridine ring is a privileged scaffold in drug discovery, known to be present in numerous compounds with diverse therapeutic effects. mdpi.comresearchgate.net These activities span from anticancer and antimicrobial to anti-inflammatory and neuropharmacological applications. researchgate.net The nitrogen atom in the pyridine ring often plays a key role in the compound's pharmacological profile, enhancing aspects like binding affinity and metabolic stability. jchemrev.comnih.gov

Pyridine derivatives are a significant class of compounds investigated for their potential in cancer therapy, targeting various tumors like breast, lung, and liver cancer. semanticscholar.org The pyridine scaffold is a component of many FDA-approved anticancer drugs and promising experimental agents. mdpi.comsemanticscholar.org These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases (e.g., VEGFR-2) and the disruption of tubulin polymerization. researchgate.netsemanticscholar.org

Research has identified numerous pyridine derivatives with potent cytotoxic activity against various cancer cell lines. semanticscholar.org For instance, certain pyridine-based dihydrazones have shown promising activity against human endometrial cancer cells. semanticscholar.org Similarly, novel pyridine derivatives have been synthesized as VEGFR-2 inhibitors, demonstrating significant potency against liver (HepG2) and breast (MCF-7) cancer cell lines. semanticscholar.org Pyrrolopyridine derivatives, such as Vemurafenib, are already in clinical use for cancer treatment. nih.gov

Table 1: Examples of Anticancer Activity in Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Pyridine-derived dihydrazone | Ishikawa (endometrial) | 8.26 µM | semanticscholar.org |

| Pyridine-derived VEGFR-2 Inhibitor (Compound 35) | HepG2 (liver) | 4.25 µM | semanticscholar.org |

| Pyridine-derived VEGFR-2 Inhibitor (Compound 37) | MCF-7 (breast) | 12.83 µM | semanticscholar.org |

| Substituted Pyridine (Compound 28) | MCF-7 (breast) | 3.42 µM | semanticscholar.org |

| Substituted Pyridine (Compound 28) | A549 (lung) | 5.97 µM | semanticscholar.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The pyridine nucleus is a key feature in many compounds developed for their antimicrobial effects against a range of pathogens, including bacteria and fungi. bohrium.com The mechanisms of action can vary, but the structural versatility of pyridine allows for the design of agents that can target specific microbial processes. researchgate.net

Studies have demonstrated the efficacy of various pyridine derivatives. For example, dodecanoic acid derivatives of aminopyridine have shown good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. Other research has focused on synthesizing C-2 and C-6 substituted pyridines, which exhibited modest to good activity against pathogens like Pseudomonas aeruginosa and S. aureus. researchgate.net The introduction of a pyridine head group in certain compounds has been shown to increase hydrophilicity and hydrogen-bonding capabilities, which are important properties for drug efficacy. mdpi.com

Table 2: Examples of Antimicrobial Activity in Pyridine Derivatives

| Compound/Derivative Class | Target Microorganism | Reported Activity (MIC) | Reference(s) |

|---|---|---|---|

| Dodecanoic acid derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity | |

| Pyridine-Thiadiazole Derivative (4f) | S. aureus | 2.5 µg/mL | researchgate.net |

| C-2, C-6 Substituted Pyridine (Compound 7) | S. aureus | 75 µg/mL | researchgate.net |

| C-2, C-6 Substituted Pyridine (Compound 8) | S. aureus | 75 µg/mL | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Pyridine derivatives are well-represented in the search for new anti-inflammatory agents. nih.govdovepress.com They are often designed to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX), specifically the COX-2 isoform, to reduce inflammation with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govdovepress.com

For example, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models, which may be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.govresearchgate.net Other synthesized series of pyridine-based compounds have shown remarkable reductions in carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.net Some thiazolo[4,5-b]pyridine (B1357651) derivatives have shown anti-inflammatory effects that exceed that of the reference drug Ibuprofen. biointerfaceresearch.com

Table 3: Examples of Anti-inflammatory Activity in Pyridine Derivatives

| Compound/Derivative Class | Model/Target | Reported Effect | Reference(s) |

|---|---|---|---|

| 3-Hydroxy Pyridine-4-One (Compound A) | Carrageenan-induced paw edema | 67% inhibition | nih.gov |

| Trifluoromethanesulfonamide Pyridine (1) | COX-2 enzyme | High selectivity (SI = 15.35) | dovepress.com |

| Pyridine Acyl Sulfonamide (3) | PGE₂ formation | Potent inhibition (IC₅₀ = 0.15 µM) | dovepress.com |

| Thiazolo[4,5-b]pyridine (Compound 8) | Carrageenan-induced paw edema | 53.4% inhibition | biointerfaceresearch.com |

Inhibition percentages reflect the reduction in inflammation compared to a control group.

The pyridine scaffold is crucial in the development of drugs targeting the central nervous system (CNS). jchemrev.comnih.gov Its physicochemical properties, such as lipophilicity and electronic characteristics, make it advantageous for designing molecules that can cross the blood-brain barrier and interact with various neuroreceptors. jchemrev.comjchemrev.com

Pyridine derivatives have been developed as modulators for a wide array of CNS targets, including:

GABA-A Receptors: These receptors are the primary target for many sedative and anxiolytic drugs. Pyrazolo[3,4-b]pyridine derivatives, designed based on the structure of Zolpidem, have shown potent sedative and analgesic effects by acting on these receptors. researchgate.net

Glutamate (B1630785) Receptors: As a key excitatory neurotransmitter, glutamate receptors like mGluR5 are important targets for treating neurological and psychiatric disorders. 2-alkynylpyridine derivatives have been investigated as potent mGluR5 antagonists. gu.se

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Pyridine alkaloids like nicotine (B1678760) and anabasine (B190304) are well-known for their activity at nAChRs. nih.gov Varenicline, a derivative of cytisine, is a selective partial agonist at the α4β2-nAChR and is used for smoking cessation. nih.gov

Other Receptors and Transporters: Pyridine derivatives also show activity as antagonists for NMDA receptors and as inhibitors for serotonin (B10506) and norepinephrine (B1679862) reuptake transporters, indicating their potential in treating depression and other mood disorders. jchemrev.comjchemrev.com

Enzyme and Receptor Binding Studies

The versatility of the this compound structure allows its derivatives to interact with a diverse range of enzymes and receptors, leading to significant biological effects.

Research has identified derivatives of this compound as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. Specifically, compounds based on the 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (B120508) structure have been shown to bind to VEGFR2, inhibiting the VEGF signaling pathway. This inhibition can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis, highlighting the potential of these compounds in oncology. rsc.org Pyridine-based molecules are a known class of VEGFR-2 inhibitors, often acting competitively at the ATP-binding site of the receptor's kinase domain. wikipedia.org

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. Studies on PI3K/mTOR inhibitors have shown that derivatives featuring a p-tolyl substituent can retain high enzyme inhibition activity. nih.gov Specifically, research into dual inhibitors has explored scaffolds like thieno[2,3-d]pyrimidine (B153573) linked to a 2,4-dihydroxy-5-isopropylbenzoate moiety, with one such inhibitor, compound 8m, showing potent activity against PI3Kα with an IC₅₀ value of 48.4 nM. tandfonline.com While not a direct derivative, this demonstrates the compatibility of the p-tolyl group within potent PI3Kα inhibitors. The inhibition of PI3Kα is a promising strategy for preventing conditions such as heterotopic ossification and for cancer therapy. nih.gov

Table 2: Enzyme and Receptor Interactions of this compound Derivatives

| Derivative Class | Target | Specific Finding | Potential Application |

| Imidazo[1,2-a]pyridines | VEGFR2 | Inhibition of VEGF signaling pathway. | Anticancer (inhibition of angiogenesis) |

| Thieno[2,3-d]pyrimidines | PI3Kα | p-tolyl substituted derivatives retain high inhibitory activity. nih.gov | Anticancer, Heterotopic Ossification |

| Pyridine Derivatives | Cytochrome P450 (CYP1A2, CYP2C19) | Identified as an inhibitor of these drug-metabolizing enzymes. smolecule.com | Drug formulation (bioavailability enhancement) |

| Pyridomorphinans | Opioid Receptors (delta, mu, kappa) | A p-tolyl substituted derivative showed potent and selective delta antagonist activity. researchgate.net | Research tool, potential therapeutics for pain/addiction |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for interacting with various biological targets.

The 2-aryl-5-methylpyridine core is fundamental for activity at mGluR5. Modifications to the p-tolyl group, such as replacing it with a phenylethynyl group to give MPEP, significantly influence potency and efficacy as an allosteric modulator. mdpi.comacs.org This highlights the sensitivity of the allosteric pocket to the nature of the aryl substituent.

For GABAA receptor modulation, the fusion of an imidazole (B134444) ring to the pyridine core, creating the imidazo[1,2-a]pyridine (B132010) scaffold, is a key structural leap. researchgate.net Further substitutions on this larger ring system, such as the acetamide (B32628) group in zolpidem, fine-tune the binding affinity and selectivity for different GABAA receptor subtypes. nih.gov

In the context of anticancer activity, SAR studies of pyridine derivatives have shown that substitutions at the para-position of the phenyl ring can be critical. For example, in a series of pyrazolylpyrimidinones, replacing a phenyl ring with a 4-pyridyl ring improved solubility, though it slightly decreased activity against M. tuberculosis, indicating a trade-off between physicochemical properties and potency. acs.org In another study on pyridone analogues, a p-tolyl group at the 1-position yielded a compound with potent anticancer activity against lung and breast cancer cell lines. researchgate.net Similarly, SAR on PI3K inhibitors revealed that p-tolyl substituted derivatives maintained high enzymatic inhibition, underscoring the group's favorable contribution to binding. nih.gov These studies collectively demonstrate that while the this compound moiety is a valuable starting point, specific biological activity is achieved through strategic derivatization and scaffold elaboration.

Molecular Docking and Computational Studies in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve water solubility and metabolic stability in potential drug molecules. nih.gov Computational methods, particularly molecular docking, are instrumental in rationally designing and screening pyridine-based compounds like this compound for therapeutic applications. These studies simulate the interaction between a ligand (the compound) and a target protein's active site, predicting binding affinity and orientation.

Molecular docking has been effectively used to analyze the interactions of various pyridine derivatives with key biological targets. For instance, simulations have explored the binding of novel pyridine hybrids with the active sites of microbial enzymes such as Sterol 14-demethylase of C. albicans and DNA Gyrase of E. coli. benthamdirect.com These studies help elucidate the potential antimicrobial mechanisms by identifying key interactions and predicting binding energies. benthamdirect.com Similarly, pyrazolopyridine derivatives have been docked against the COX-2 receptor to evaluate their potential as anti-inflammatory agents, with results showing that these compounds can effectively interact with the receptor's binding site. bohrium.com

Computational tools like AutoDock are employed to correlate specific structural features, such as the placement of a methyl group, with observed biological activity trends. This structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds. By understanding how modifications to the pyridine ring or its substituents affect binding, researchers can rationally design derivatives with enhanced potency and selectivity. For example, studies on thiazolyl-pyridine hybrids use docking to understand their anticancer potential by simulating interactions with target proteins. mdpi.com These computational approaches accelerate the discovery of new therapeutic agents by prioritizing the synthesis of the most promising candidates. bohrium.commdpi.com

Table 1: Examples of Molecular Docking Studies on Pyridine-Based Scaffolds

| Compound Class | Biological Target | Computational Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Pyridine Hybrids | Sterol 14-demethylase, DNA Gyrase | Molecular Docking Simulation | Predicted inhibitory effects and promising antimicrobial activity based on binding energy. | benthamdirect.com |

| Pyrazolopyridines | COX-2 Receptor | Docking Analysis (MOE) | Synthesized compounds could interact with the COX-2 receptor binding site, indicating anti-inflammatory potential. | bohrium.com |

| Pyrrolidinylpyridines | Kinases, Proteases | Molecular Docking (AutoDock) | Used to correlate structural features with activity trends for lead optimization. | |

| Thiophenyl Thiazolyl-Pyridines | Anticancer Targets | Molecular Docking | Elucidated binding modes to support in vitro anticancer activity findings. | mdpi.com |

Materials Science Applications

The distinct optical and electrical properties inherent to pyridine-based compounds make them highly valuable in materials science. ontosight.ai The aromatic pyridine ring system confers chemical stability and specific reactivity, allowing for its incorporation into advanced materials. ontosight.aiacs.org Research and development efforts actively explore the use of this compound and related structures in the creation of functional materials for electronics and sensor technology. ontosight.ai

Photophysical Properties of Pyridine-Based Compounds

The photophysical behavior of pyridine derivatives is a key area of investigation. The arrangement of substituents on the pyridine ring can significantly influence these properties. smolecule.com Studies on structurally related fluorescent probes have shown that the dihedral angles between the central pyridine moiety and its substituents are critical in determining their photophysical characteristics. smolecule.com

Furthermore, research into phenylmethylene pyridineacetonitrile derivatives has demonstrated that the positional isomerization of the pyridine ring can tune the material's photophysical properties. mdpi.com The linking position—ortho, meta, or para—affects the molecule's configuration and conjugation, leading to distinct absorption and fluorescence emission profiles. mdpi.com For instance, ruthenium (Ru) and gold (Au) complexes incorporating 2-(p-tolyl)pyridine (B1347097) have been synthesized and their photophysical properties studied, revealing how the metal center and ligand structure influence light absorption and emission, which is crucial for applications in lighting and sensing. researchgate.netresearchgate.net

Table 2: Selected Photophysical Data for Pyridine-Based Luminogens

| Compound | State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

|---|---|---|---|---|---|

| o-DBCNPy | Neat Film | ~410 | - | 0.81 | mdpi.com |

| m-DBCNPy | Neat Film | ~400 | - | 0.49 | mdpi.com |

| Ir(mppy)3 | DCM Solution | 375 | 515 | - | ossila.com |

| Py-Br HTM | - | - | - | - | acs.org |

Pyridine-based compounds, including derivatives of this compound, are promising candidates for use in organic light-emitting diodes (OLEDs) and phosphorescent OLEDs (PHOLEDs). ontosight.aismolecule.com A closely related iridium complex, Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)3), is widely utilized as a highly efficient green phosphorescent dopant in OLED devices. ossila.comamericanelements.comalfa-chemistry.com The methyl groups on the tolylpyridine ligands enhance solubility compared to the parent complex, Ir(ppy)3, without sacrificing performance. ossila.com

Host materials incorporating pyridine and diphenylphosphine (B32561) oxide units have been developed for high-performance blue and green PHOLEDs. rsc.org These materials exhibit high triplet energies and achieve excellent device efficiencies. For example, a blue PHOLED using a pyridine-based host achieved a maximum external quantum efficiency (EQE) of 25.3%, while a green PHOLED reached an even higher EQE of 28.2%. rsc.org Additionally, pyrene-pyridine integrated molecules have been successfully employed as hole-transporting materials (HTMs) in OLEDs, leading to devices with high luminance and reduced efficiency roll-off. acs.org

Table 3: Performance of OLEDs/PHOLEDs with Pyridine-Based Materials

| Device Type | Material/Role | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | Reference(s) |

|---|---|---|---|---|---|

| Blue PHOLED | m-PyPOmCP / Host | 55.6 | 25.3 | 43.6 | rsc.org |

| Green PHOLED | p-PyPOmCP / Host | 98.2 | 28.2 | 102.8 | rsc.org |

| Green OLED | Py-Br / HTM | 22.4 | 9.0 | - | acs.org |

| Green PHOLED | Ir(mppy)3 / Dopant | - | - | - | ossila.com |

The application of pyridine derivatives extends to the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). ontosight.ai Theoretical studies using Density Functional Theory (DFT) have been conducted to design and evaluate new donor-π-acceptor dyes where pyridine derivatives act as the electron donor group. researchgate.net These computational analyses investigate crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and light-harvesting efficiency, which are all critical for photovoltaic performance. researchgate.net By systematically modifying the acceptor groups linked to the pyridine-based donor, researchers can predict which structures will have the most favorable electronic properties for efficient electron injection and regeneration in a solar cell. researchgate.net

Table 4: Calculated Electronic Properties of Pyridine-Based Dyes for DSSCs

| Dye | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| A6 | -6.177 to -5.786 | -2.181 to -3.664 | Smaller than other sensitizers | Good predicted photovoltaic performance. | researchgate.net |

| A8 | -6.177 to -5.786 | -2.181 to -3.664 | - | Higher predicted light harvesting efficiency. | researchgate.net |

Many pyridine-based organic materials exhibit intense fluorescence in dilute solutions but suffer from quenching in the solid state. mdpi.com However, a class of materials known as aggregation-induced emission (AIE) luminogens behave in the opposite manner; they are weakly emissive in solution but fluoresce brightly in the aggregated or solid state. mdpi.com Phenylmethylene pyridineacetonitrile derivatives have been shown to possess these AIE characteristics, making them highly suitable for solid-state lighting applications. mdpi.com

The solid-state luminescence of materials containing both indole (B1671886) and pyrimidine (B1678525) moieties has also been investigated, with DFT calculations used to understand the relationship between molecular structure, intermolecular interactions (like π-stacking), and emission properties. acs.org The luminescent behavior of cyclometalated gold(III) complexes with 2-(p-tolyl)pyridine has been studied in various states, including solution, solid state, and in a glass matrix at 77 K. researchgate.net These studies revealed that differences in solid-state emission are correlated with molecular packing and weak interactions within the crystal lattice, highlighting the importance of the material's condensed-phase morphology. researchgate.net

Role in the Development of Advanced Materials

The versatility of the pyridine scaffold facilitates its use in the development of a wide range of advanced materials. acs.org Its chemical reactivity and stability allow for its integration into complex systems designed for specific functions. For example, imidazo[1,2-a]pyridine derivatives, which share a core heterocyclic structure, have been used to create sensitive electrochemical sensors for detecting environmental pollutants. The strategic modification of these compounds enhances their selectivity and sensitivity, showcasing their potential beyond biological applications. The ability to synthesize functionalized pyridine-based compounds is crucial for advancing materials science, enabling the creation of novel polymers, catalysts, and sensors. acs.orgelsevier.com

Catalysis and Coordination Chemistry

In the realm of chemical synthesis, this compound serves as a valuable ligand in coordination chemistry and catalysis. ontosight.ai Pyridine and its derivatives are fundamental building blocks in the design of metal complexes that drive a wide array of chemical transformations. researchgate.net

Pyridine and its derivatives are widely employed as ligands in coordination chemistry. researchgate.netjscimedcentral.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a metal center. jscimedcentral.com This interaction forms a coordination complex, where the pyridine derivative is a monodentate ligand, meaning it binds to the metal at a single point. jscimedcentral.com

The stability and reactivity of the resulting metal complex are influenced by the substituents on the pyridine ring. researchgate.net In this compound, the methyl and p-tolyl groups modify the electronic and steric environment of the coordinating nitrogen atom. This ability to tune the ligand's properties is crucial for developing complexes with specific catalytic activities. ontosight.ai Pyridine-containing ligands have been used to create a vast array of metal complexes with applications in asymmetric synthesis, polymerization, and hydrogenation, among other areas. scielo.br

The design of new catalysts with enhanced efficiency and selectivity is a primary goal of chemical research. The distinct structure of this compound makes it an attractive component for designing bespoke catalysts. ontosight.ai Its ability to coordinate with metal ions can be exploited to create novel catalytic systems. ontosight.ai

By systematically modifying the ligand structure—for example, by altering the substituents on the pyridine or tolyl rings—researchers can fine-tune the steric and electronic properties of the metal's coordination sphere. This modulation directly impacts the catalyst's performance, including its activity, selectivity, and stability. While specific catalysts based on this compound are an area of ongoing research, the principles are well-established. For instance, more complex molecules built upon similar scaffolds, such as 6-methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine, demonstrate how these foundational structures are used to create molecules for specific applications.

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com These materials have garnered significant attention for their applications in gas storage, separation, and catalysis. The selection of the organic linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework. mdpi.com

Pyridine-containing molecules are frequently used as linkers or modulators in the synthesis of MOFs. In some cases, the introduction of a pyridine derivative can fundamentally alter the structure and properties of the MOF. For example, research has shown that adding pyridine during the synthesis of a cobalt-based MOF can induce a structural reconfiguration from a three-dimensional (3D) to a two-dimensional (2D) network. rsc.org This change increased the number of exposed metal active sites, enhancing the material's performance in the electrocatalytic oxygen evolution reaction. rsc.org

Additionally, methylated pyridines like 3-methyl pyridine have been successfully used as terminal monodentate ligands in the solvothermal synthesis of two-dimensional fluorinated MOFs. rroij.com This demonstrates that the pyridine nitrogen of such compounds can coordinate to the metal nodes of the framework. Given its structure, this compound is a viable candidate for similar incorporation into MOF structures, either as a primary linker, a modulating agent, or a functionalizing component.

Transition metals are particularly known for forming coordination complexes with pyridine and its derivatives. jscimedcentral.com These complexes exhibit a diverse range of geometries, oxidation states, and applications. Research has shown that this compound can be used to synthesize chloro complexes of first-row transition metals such as nickel (Ni), copper (Cu), and cobalt (Co). smolecule.com

Studies on the closely related ligand 2-(p-tolyl)pyridine provide further insight into the types of complexes that can be formed. Thermal, spectral, and magnetic studies have been conducted on its complexes with various first-row transition metals. sigmaaldrich.com A well-known example is Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃), a highly fluorescent organometallic complex utilized in the fabrication of OLEDs. americanelements.com

The broader family of pyridine-based ligands can form more intricate structures. For example, pentadentate ligands composed of five pyridine units can create distorted-octahedral complexes with a range of divalent metal ions, including Manganese (Mn), Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). researchgate.net These findings highlight the versatility of the pyridine core in forming stable and functional complexes with a wide variety of transition metals.

Table 2: Examples of Transition Metal Complexes with Tolyl-Pyridine Ligands

| Metal | Ligand | Complex Type / Application |

|---|---|---|

| Nickel (Ni), Copper (Cu), Cobalt (Co) | This compound | Chloro complexes. smolecule.com |

| Iridium (Ir) | 2-(p-tolyl)pyridine | Fluorescent organometallic complex (Ir(mppy)₃) for OLEDs. americanelements.com |

| Mn, Fe, Co, Ni, Cu, Zn | Pentadentate Pyridine Ligands | Distorted-octahedral complexes. researchgate.net |

| First-row Transition Metals | 2-(p-tolyl)pyridine | General coordination complexes. sigmaaldrich.com |

Transition Metal Complexes of Pyridine Derivatives

Iridium(III) Complexes

An extensive search for research detailing the synthesis, characterization, and application of Iridium(III) complexes incorporating the this compound ligand did not yield specific results. While a considerable body of research exists for cyclometalated iridium(III) complexes with structurally related ligands, such as 2-(p-tolyl)pyridine (tpy) and 5-methyl-2-phenylpyridine, these are chemically distinct compounds. unizar.esd-nb.infonih.govacs.orgnih.govrsc.orgacs.orgresearchgate.net For instance, studies often differentiate between these ligands within the same paper, synthesizing distinct complexes with unique properties, which underscores that findings for one ligand cannot be extrapolated to another. nih.gov Consequently, no detailed research findings or data for Iridium(III) complexes of this compound can be presented.

Palladium(II) Complexes

Similarly, searches for academic literature on Palladium(II) complexes formed with the this compound ligand did not uncover any specific examples of their synthesis, structure, or application. The available research often mentions the synthesis of the this compound compound itself, frequently through methods involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com However, in these instances, this compound is the product of the reaction, not a ligand coordinated to a palladium(II) center in a stable complex. Research on palladium(II) complexes for catalysis is extensive but focuses on other pyridine-derivative ligands. researchgate.netmdpi.comnih.govrsc.org Therefore, no data on the advanced applications of Palladium(II) complexes with this specific ligand is available to be reported.

Zinc-Based Coordination Compounds

The investigation into zinc-based coordination compounds featuring the this compound ligand also yielded no specific findings. The scientific literature describes zinc complexes with various other ligands that may contain p-tolyl or methyl-pyridine moieties as part of a different molecular framework, such as pyrazolone (B3327878) or Schiff base derivatives. bohrium.comderpharmachemica.commdpi.com Other studies focus on zinc coordination polymers with different nitrogen-containing heterocyclic ligands entirely. researchgate.netacademie-sciences.frrsc.orgrsc.orgacs.org These compounds are not direct analogues, and no literature detailing the synthesis, crystal structure, or properties of zinc complexes with this compound could be located. As such, there are no research findings to present for this section.

Advanced Spectroscopic and Analytical Characterization Techniques in 5 Methyl 2 P Tolyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct protons, their chemical environment, and their proximity to other protons. For 5-Methyl-2-(p-tolyl)pyridine, the ¹H NMR spectrum provides characteristic signals that confirm the presence of both the 5-methylpyridine and the p-tolyl moieties. The aromatic region typically displays a complex set of signals corresponding to the protons on the two rings, while the aliphatic region shows sharp singlets for the two methyl groups.

Based on analogous structures found in the literature, such as 6-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole and 3-(4-Methylphenyl)-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (MPP), the chemical shifts (δ) for the methyl protons are expected to appear as singlets around 2.3-2.4 ppm. rsc.orgrsc.org The protons on the pyridine (B92270) and tolyl rings would produce signals in the aromatic region, generally between 7.0 and 8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.4 | Singlet (or narrow doublet) | 1H | Pyridine-H6 |

| ~ 7.9 | Doublet | 2H | Tolyl-H2', H6' |

| ~ 7.5 | Doublet of doublets | 1H | Pyridine-H4 |

| ~ 7.4 | Doublet | 1H | Pyridine-H3 |

| ~ 7.2 | Doublet | 2H | Tolyl-H3', H5' |

| ~ 2.4 | Singlet | 3H | Tolyl-CH₃ |

Note: This table represents predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For this compound, with its 13 carbon atoms, the spectrum would show distinct signals for the two methyl carbons and the eleven aromatic carbons. The methyl carbon signals are expected in the upfield region (around 21 ppm), while the aromatic and heterocyclic carbon signals appear further downfield. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 157 | Pyridine-C2 |

| ~ 149 | Pyridine-C6 |

| ~ 139 | Tolyl-C4' |

| ~ 137 | Pyridine-C4 |

| ~ 136 | Tolyl-C1' |

| ~ 132 | Pyridine-C5 |

| ~ 129 | Tolyl-C3', C5' |

| ~ 127 | Tolyl-C2', C6' |

| ~ 123 | Pyridine-C3 |

| ~ 21 | Tolyl-CH₃ |

Note: This table represents predicted values. Assignments for aromatic carbons can be ambiguous without further 2D NMR data.

To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and tolyl rings, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton networks within the pyridine and tolyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations between the tolyl protons and the C2 carbon of the pyridine ring, definitively proving their connection. It would also confirm the position of the methyl group on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₃N, corresponding to a molecular weight of approximately 183.25 g/mol . fluorochem.co.uk

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like pyridine derivatives. rsc.orgbeilstein-journals.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, intact molecular ions are released into the gas phase. For this compound, ESI would typically produce a protonated molecule, [M+H]⁺, allowing for the determination of its molecular weight with high precision.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This high precision allows for the determination of a compound's elemental composition from its exact mass. For this compound, HRMS is used to confirm that the experimentally measured mass matches the theoretically calculated mass for the molecular formula C₁₃H₁₃N, providing definitive proof of its composition. rsc.orgbeilstein-journals.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Note: The "Found Mass" is determined experimentally and is expected to be within a few parts per million (ppm) of the calculated mass to confirm the elemental formula.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hybrid technique used for separating and identifying volatile and thermally stable compounds like this compound. In this method, the sample is first vaporized and separated into its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the definitive identification of the compound. For this compound, with a molecular weight of 183.25 g/mol , the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 183. smolecule.com The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the bond between the pyridine and tolyl rings, leading to characteristic fragment ions. This technique is invaluable for confirming the identity of synthesized this compound and for detecting and identifying any impurities present in the sample. scirp.org

Table 1: Expected GC/MS Fragmentation Data for this compound

| Fragment | Expected m/z | Description |

| [C13H13N]+• | 183 | Molecular Ion |

| [C12H10N]+ | 168 | Loss of a methyl group |

| [C7H7]+ | 91 | Tolyl cation |

| [C6H6N]+ | 92 | Pyridyl fragment |

This table is illustrative and based on general fragmentation patterns of similar aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. acs.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine and Tolyl Rings |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Groups |

| Aromatic C=C Stretch | 1550 - 1600 | Pyridine and Tolyl Rings |

| Aromatic C=N Stretch | 1400 - 1500 | Pyridine Ring |

This table presents typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.com

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including the planarity of the pyridine and tolyl rings and the dihedral angle between them. jst.go.jpscispace.com This information is critical for understanding intermolecular interactions, such as π-π stacking, in the solid state, which can influence the material's physical properties. researchgate.net The crystal system, space group, and unit cell dimensions would also be determined. mdpi.com

Table 3: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.4968(12) |

| b (Å) | 9.7051(10) |

| c (Å) | 16.0975(17) |

| β (°) | 101.734(8) |

| Volume (ų) | 1912.4(4) |

| Z | 4 |

Note: This data is for a related pyridine compound and serves as an example of the type of information obtained from X-ray crystallography. jst.go.jp

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. hplcmart.com It is particularly useful for assessing the purity of synthesized this compound. The method involves pumping a liquid solvent containing the sample mixture at high pressure through a column filled with a solid adsorbent material. asianpubs.org

Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. A detector at the end of the column measures the amount of each component as it elutes, producing a chromatogram. For purity assessment of this compound, a reverse-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comrsc.org The retention time of the main peak corresponding to this compound and the absence or minimal presence of other peaks would indicate the purity of the sample. sorbonne-universite.fr Purity levels of 98.2-99.0% are often achievable. smolecule.com

Table 4: Example HPLC Parameters for Analysis of a Pyridine Derivative

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.32 min |

This table provides typical HPLC conditions for the analysis of related heterocyclic compounds. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or dichloromethane, would show absorption bands corresponding to π → π* and n → π* transitions. analis.com.myrsc.orgresearchgate.netresearchgate.netsciengine.com